molecular formula C29H52 B1239390 Stigmastane CAS No. 601-58-1

Stigmastane

Cat. No. B1239390
CAS RN: 601-58-1
M. Wt: 400.7 g/mol
InChI Key: GKBHKNPLNHLYHT-LWQAOISPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmastane is a steroid fundamental parent.

Scientific Research Applications

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Based on the refined search, here are the scientific research applications of Stigmastane, categorized under various subheadings:

Cytotoxicity and Cancer Research

  • Cytotoxic Constituents from Aglaia eximia : A stigmastane steroid was isolated and tested for cytotoxic effects against murine leukemia cells, showing potential for cancer research (Harneti et al., 2014).
  • Steroids from Commiphora mukul : Stigmastane-type steroids were found to display antiproliferative effects against human prostate cancer cells via induction of apoptosis (Shen et al., 2012).

Anti-inflammatory Properties

  • Steroids from Alchornea floribunda Leaves : Stigmastane steroids from this plant showed significant anti-inflammatory activities in both in vitro and in vivo models (Okoye et al., 2010).
  • Inhibition of Inflammation by Steroids : Oxygenated stigmastane-type sterols were found to have marked inhibitory activity against inflammation induced by tetradecanoylphorbol-13-acetate in mice (Kimura et al., 1995).

Pharmacological Applications

  • Stigmastane Steroids from Vernonia amygdalina : These compounds showed various biological activities, potentially promising for medicinal chemistry (Jisaka et al., 1993).
  • Immunosuppressive Properties of Sterol Hydroperoxides : Derivatives of stigmastane displayed immunosuppressive properties, suggesting potential therapeutic applications (Morel & Guyot, 1987).

Antimicrobial Activity

  • Antimicrobial Constituents from Ailanthus altissima : Stigmastane-type sterols from this plant exhibited antimicrobial activity (Zhao et al., 2005).

Bioactive Principles

  • Constituents and Bioactive Principles of Polygonum chinensis : Stigmastane compounds from this plant were identified to have anti-inflammatory and anti-allergic properties (Tsai et al., 1998).

properties

CAS RN

601-58-1

Molecular Formula

C29H52

Molecular Weight

400.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23?,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

GKBHKNPLNHLYHT-LWQAOISPSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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